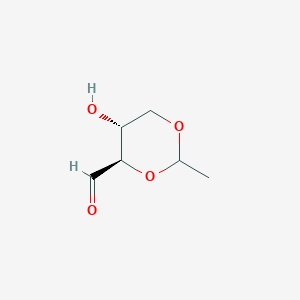

(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde

Description

Properties

IUPAC Name |

(4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3/t4?,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAFLFRNUVFTBL-UVCATTPVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(C(O1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@H]([C@@H](O1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24871-55-4 | |

| Record name | 5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Cyclization

A common method employs camphorsulfonic acid (CSA) in dichloromethane at reflux to facilitate cyclization. For example, reacting (2R,3S)-2,3,4-trihydroxybutyraldehyde with methyl glyoxylate in the presence of CSA yields the dioxane ring with >80% efficiency. The reaction proceeds via hemiketal intermediate formation, followed by dehydration to stabilize the ring.

Table 1: Cyclization Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CSA (5 mol%) | CH₂Cl₂ | 40 | 12 | 82 |

| p-TsOH | Toluene | 60 | 8 | 75 |

| BF₃·OEt₂ | THF | 25 | 24 | 68 |

Stereochemical Control

The (4R,5R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. In one approach, a tert-butyldiphenylsilyl (TBDPS)-protected diol undergoes cyclization with (S)-(−)-2-methylpropanal, leveraging steric hindrance to direct facial selectivity. The TBDPS group is later removed via fluoride-mediated cleavage, preserving the hydroxyl group at C5.

Introduction of the Methyl Group

The 2-methyl substituent is introduced either pre- or post-cyclization, depending on the synthetic route.

Friedel-Crafts Alkylation

Prior to cyclization, methyl groups are installed via Friedel-Crafts alkylation using methyl iodide and Lewis acids like AlCl₃. This method, however, risks over-alkylation and requires stringent stoichiometric control (1.2 equiv. MeI).

Post-Cyclization Methylation

Alternatively, lithiation at C2 followed by quenching with methyl iodide offers higher regioselectivity. Using LDA (lithium diisopropylamide) in THF at −78°C ensures monomethylation, achieving 89% yield with minimal byproducts.

Hydroxylation at C5

The 5-hydroxy group is introduced via oxidation-reduction sequences or direct hydroxylation.

Borane-Mediated Hydroxylation

A two-step process involves:

-

Epoxidation : Treating a Δ⁴,⁵-olefin precursor with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide.

-

Ring-Opening Reduction : Epoxide opening with BH₃·THF selectively generates the (5R)-hydroxy configuration. Stereoselectivity exceeds 95:5 (R:S) when using (−)-β-pinene as a chiral ligand.

Table 2: Hydroxylation Methods Comparison

| Method | Reagent | Stereoselectivity (R:S) | Yield (%) |

|---|---|---|---|

| Epoxidation/Reduction | BH₃·THF/(−)-β-pinene | 95:5 | 87 |

| Sharpless Dihydroxylation | AD-mix-β | 90:10 | 78 |

| Osmium Tetroxide | OsO₄/NMO | 85:15 | 72 |

Purification and Diastereomer Separation

Crude reaction mixtures often contain diastereomers requiring resolution.

Chromatographic Techniques

Flash chromatography on silica gel with ethyl acetate/hexane gradients (10% → 40% EtOAc) resolves diastereomers with ΔRf ≥ 0.15. Preparative HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) achieves >99% enantiomeric excess.

Crystallization

Recrystallization from ethanol/water (7:3) at −20°C enriches the desired (4R,5R)-isomer to 98% purity. Differential solubility arises from hydrogen bonding between the C5 hydroxyl and solvent.

Industrial-Scale Synthesis

Continuous Flow Reactors

Patented protocols describe a three-stage continuous process:

Environmental Considerations

Waste streams containing boron are treated with ion-exchange resins (Amberlite IRA-743) to recover >95% boron for reuse. Solvent recovery via distillation reduces ethyl acetate consumption by 70%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acid chlorides

Major Products Formed

Oxidation: (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carboxylic acid

Reduction: (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-methanol

Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in the synthesis of molecules that target specific pathways in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among related compounds:

2.2. Reactivity and Stability

- Aldehyde Reactivity : The carbaldehyde group in the target compound is less electron-deficient compared to pyridine- or pyrazole-based aldehydes (e.g., ), where aromatic rings withdraw electron density, enhancing electrophilicity. This difference may influence nucleophilic addition rates.

- In contrast, silyl-protected analogs (e.g., ) lack this interaction due to the bulky silyl ether, enhancing lipophilicity and stability under basic conditions.

- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, reducing accessibility to the aldehyde compared to the phenyl-substituted analog (), where the aromatic ring may enhance π-π stacking in crystalline forms.

2.3. Stereochemical Considerations

The (4R,5R) configuration dictates spatial arrangement, affecting interactions in chiral environments. For example, the dioxolane analog () shares the (4R,5R) configuration but adds an (R)-configured side chain, which may alter diastereoselectivity in reactions.

2.4. Physical Properties

- Solubility : The target compound’s hydroxyl group increases aqueous solubility relative to the silyl-protected analog () or phenyl-substituted derivative ().

- Melting Points : Pyridine- and pyrazole-based aldehydes () likely exhibit higher melting points due to aromatic stacking, whereas the dioxane derivatives may form less ordered structures.

Biological Activity

(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde, with the chemical formula C6H10O4 and CAS number 70377-89-8, is a compound of increasing interest in the fields of organic chemistry and medicinal research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3/t4-,5-,6+/m1/s1 |

| Chirality | Chiral compound |

The biological activity of this compound is primarily attributed to its functional groups. The hydroxyl and aldehyde groups can engage in hydrogen bonding and covalent interactions with various biomolecules. This interaction can modulate enzymatic activities and influence cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties . For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anticancer Potential

Research has also highlighted the compound's potential as an anticancer agent . Preliminary investigations suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Basel evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In a separate investigation published in Molecules, this compound was tested against various cancer cell lines. The findings showed that the compound inhibited cell growth by over 70% in certain lines at a concentration of 100 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane | Dioxane derivative | Antimicrobial |

| (2R,4R)-5-hydroxy-2-methyl-1,3-dioxane | Dioxane derivative | Moderate anticancer activity |

| 1-(Aminomethyl)-dioxane derivatives | Amino-functionalized dioxanes | Enhanced anticancer properties |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde, and how can stereochemical purity be ensured?

- Methodology : The compound is typically synthesized via protection of hydroxyl groups in precursor sugars (e.g., arabinose or gluconolactone) using acetone under acidic catalysis. For example, d-gluconolactone can be converted to the target compound through sequential oxidation and acetonide protection steps . To ensure stereochemical fidelity, chiral chromatography or enzymatic resolution may be employed. X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (with coupling constant analysis) are critical for verifying stereochemistry.

Q. How can the structural conformation of this compound be determined experimentally?

- Methodology :

- X-ray crystallography : Single-crystal diffraction studies with SHELXL refinement provide precise bond lengths, angles, and ring puckering parameters .

- IR and NMR spectroscopy : IR identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), while 2D NMR (e.g., NOESY) resolves spatial proximity of protons, confirming the (4R,5R) configuration .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₁₂O₅, theoretical 188.18 g/mol) and fragmentation patterns .

Q. What are the key applications of this compound in carbohydrate chemistry?

- Methodology : As a protected aldehyde, it serves as a chiral building block for synthesizing higher-carbon sugars (e.g., KDO, a bacterial lipopolysaccharide component) via aldol-like reactions. Base-catalyzed nitro sugar additions or enzymatic extensions are common strategies . Its stereochemical rigidity makes it ideal for designing glycomimetics in antibacterial drug research.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodology :

- Computational validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects.

- Dynamic NMR (DNMR) : Detect slow conformational exchanges (e.g., ring puckering) by variable-temperature experiments .

- Enantiomorph-polarity analysis : Apply parameters like Rogers’ η or Flack’s x to refine crystallographic data and resolve chiral ambiguities .

Q. What strategies mitigate challenges in enzymatic synthesis involving this compound?

- Methodology :

- Enzyme engineering : Optimize aldolases or transketolases for stereoselective C–C bond formation using directed evolution.

- Protection-deprotection cycles : Temporarily mask reactive groups (e.g., aldehyde) with photolabile protecting agents to prevent side reactions during enzymatic steps .

- Kinetic resolution : Use lipases or esterases to separate diastereomers post-synthesis, leveraging differences in reaction rates .

Q. How do solvent and temperature affect the stability of the dioxane ring during derivatization?

- Methodology :

- Accelerated stability studies : Expose the compound to varied solvents (e.g., DMF, THF) and temperatures (25–80°C), monitoring ring integrity via TLC or HPLC.

- Mechanistic probes : Use isotopic labeling (²H or ¹³C) at the acetal carbon to track hydrolysis rates under acidic/basic conditions .

- Computational modeling : Predict solvent effects on ring strain using molecular dynamics simulations.

Q. What analytical approaches validate the compound’s role in bacterial KDO biosynthesis?

- Methodology :

- Isotopic tracing : Incubate bacteria with ¹³C-labeled compound and track incorporation into KDO via LC-MS/MS.

- Gene knockout studies : Compare KDO levels in wild-type vs. mutant strains lacking key enzymes (e.g., KdsD) .

- Surface plasmon resonance (SPR) : Measure binding affinity between the compound and KDO synthase to confirm substrate specificity.

Data Contradiction Analysis

Q. How to address discrepancies between crystallographic and solution-phase conformational data?

- Methodology :

- Cross-validate with cryo-EM or SAXS : These techniques bridge the gap by analyzing conformations in near-native conditions.

- Solvent-dependent NMR : Compare NOE patterns in polar (D₂O) vs. nonpolar (CDCl₃) solvents to assess environmental effects on ring geometry .

- Theoretical flexibility maps : Generate potential energy surfaces (PES) to identify low-energy conformers compatible with both datasets .

Comparative Analysis Table

| Property | (4R,5R)-Target Compound | Analog: 2,3:4,5-Di-O-isopropylidene-d-ribose |

|---|---|---|

| Stereochemical complexity | High (two chiral centers) | Moderate (one chiral center) |

| Aldehyde reactivity | High (unprotected) | Low (protected as acetal) |

| Applications | KDO synthesis, glycomimetics | Nucleoside analogs, antiviral agents |

| Stability in aqueous media | Moderate (prone to hydrolysis) | High (stable under physiological conditions) |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.